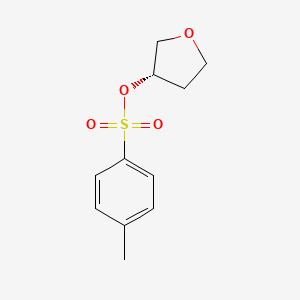

(S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Description

Overview of Chiral Tetrahydrofuran (B95107) Derivatives in Organic Chemistry

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a common structural motif in a vast number of natural products and biologically significant molecules. nih.govchemicalbook.com These include lignans, polyether ionophores, and annonaceous acetogenins (B1209576), which exhibit a wide range of biological activities such as antitumor, antimalarial, and antimicrobial properties. nih.gov The prevalence of this scaffold has driven the development of numerous methods for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov

Classical approaches to forming these cyclic ethers often involve intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group like a halide or a sulfonate. nih.gov Other established methods include the acid-induced ring closure of epoxy alcohols and the intramolecular addition of alcohols to epoxides. nih.govacs.org More recent advancements have expanded the synthetic toolkit to include transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, and organocatalytic approaches that allow for precise control over stereochemistry. acs.orgorganic-chemistry.orgresearchgate.net The ability to construct chiral tetrahydrofuran derivatives with high stereoselectivity is crucial for synthesizing complex natural products and novel therapeutic agents. nottingham.ac.uk

Significance of (S)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate (B104242) as a Chiral Synthon

(S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is derived from (S)-(+)-3-hydroxytetrahydrofuran. chemicalbook.com This precursor is a valuable intermediate in its own right, used in the synthesis of various drugs, including treatments for cancer, AIDS, and diabetes. chemicalbook.comgoogle.com The conversion of the hydroxyl group in (S)-(+)-3-hydroxytetrahydrofuran to a tosylate group significantly enhances its utility as a chiral synthon.

The tosylate group is an excellent leaving group in nucleophilic substitution reactions. This property allows the chiral tetrahydrofuran core to be readily incorporated into larger molecules. In a typical SN2 reaction, a nucleophile will attack the carbon atom bonded to the tosylate, leading to an inversion of stereochemistry at that center. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, enabling the construction of specific stereoisomers.

The importance of this compound lies in its ability to act as an electrophilic partner in reactions that form new carbon-carbon or carbon-heteroatom bonds with a defined stereochemistry. This makes it an indispensable tool for chemists aiming to synthesize enantiomerically pure compounds that contain the vital tetrahydrofuran motif.

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-oxolan-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCNXHYRAKUQDB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112052-11-6 | |

| Record name | Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9ZD9YAZ6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S Tetrahydrofuran 3 Yl 4 Methylbenzenesulfonate and Its Enantiomers

Synthesis from Chiral 3-Hydroxytetrahydrofuran (B147095) Precursors

The foundational step in synthesizing (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (B104242) is the acquisition of the chiral alcohol, (S)-3-hydroxytetrahydrofuran. The stereochemistry of this precursor dictates the final configuration of the product. Various methodologies have been developed to produce this key intermediate in high optical purity.

Stereoselective Preparation of (S)-3-Hydroxytetrahydrofuran

The synthesis of enantiomerically pure (S)-3-hydroxytetrahydrofuran is a well-explored area of research, with methods broadly categorized into chiral substrate-controlled approaches, asymmetric synthesis using chiral catalysts, and enzyme-catalyzed reactions.

One of the most established methods for synthesizing (S)-3-hydroxytetrahydrofuran involves the use of readily available chiral starting materials, often referred to as the "chiral pool." L-malic acid and its derivatives are prominent examples of such precursors. acs.orgchemicalbook.comgoogle.compatsnap.com A common synthetic route commences with the esterification of L-malic acid, followed by reduction of the ester groups to form (S)-1,2,4-butanetriol. google.compatsnap.com This triol intermediate is then subjected to acid-catalyzed dehydration and cyclization to yield the desired (S)-3-hydroxytetrahydrofuran. google.compatsnap.com While effective, this method can require harsh reagents like lithium aluminum hydride, which poses challenges for industrial-scale production. google.com To circumvent this, alternative reducing systems such as sodium borohydride (B1222165) in the presence of lithium chloride have been developed. google.com

| Starting Material | Key Steps | Reagents | Overall Yield | Ref. |

| L-Malic Acid | Esterification, Reduction, Cyclization | SOCl2/MeOH, NaBH4/LiCl, p-TsOH | Moderate | google.compatsnap.com |

| (S)-4-chloro-3-hydroxybutyric acid ethyl ester | Protection, Reduction, Cyclization, Deprotection | Isobutene, NaBH4, Base, HCl | ~85% | chemicalbook.com |

Asymmetric synthesis utilizing chiral catalysts offers a powerful alternative to substrate-controlled methods, often providing high enantioselectivity in a single key step. For the preparation of (S)-3-hydroxytetrahydrofuran, the asymmetric reduction of 2,3-dihydrofuran (B140613) is a notable example. chemicalbook.com The use of a chiral boron catalyst in a borohydride reduction has been reported to produce (S)-(+)-3-hydroxytetrahydrofuran with an impressive 92% yield and 100% enantiomeric excess (ee). chemicalbook.com This approach is highly efficient and holds potential for industrial application. chemicalbook.com

While not exclusively for (S)-3-hydroxytetrahydrofuran, other catalytic asymmetric methods for synthesizing substituted tetrahydrofurans have been developed, highlighting the versatility of this strategy. These include palladium-catalyzed asymmetric allylic cycloadditions and organocatalytic double Michael additions, which can generate highly functionalized tetrahydrofuran (B95107) rings with excellent stereocontrol. nih.govresearchgate.net

Biocatalysis has emerged as a green and highly selective method for producing chiral compounds. In the synthesis of (S)-3-hydroxytetrahydrofuran, alcohol dehydrogenases (ADHs) have proven to be particularly effective. swxzz.com One study identified an alcohol dehydrogenase from Aromatoleum aromaticum EbN1 (PED) that catalyzes the asymmetric reduction of dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran. swxzz.com This enzymatic process boasts a greater than 99% conversion rate and achieves an enantiomeric excess of 90%. swxzz.com The reaction can be performed at a high substrate concentration (up to 400 mmol/L) with a good isolated yield of 74.7%, making it a viable option for larger-scale synthesis. swxzz.com Enzymatic methods offer mild reaction conditions and high stereoselectivity, presenting a significant advantage over some traditional chemical routes. swxzz.comrsc.org

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Ref. |

| Alcohol Dehydrogenase (PED) | Dihydro-3(2H)-furanone | (S)-3-Hydroxytetrahydrofuran | >99% | 90% | swxzz.com |

Tosylation Reactions: Formation of the Sulfonate Ester

Once enantiomerically pure (S)-3-hydroxytetrahydrofuran is obtained, the next step is the formation of the sulfonate ester through a tosylation reaction. This reaction introduces the 4-methylbenzenesulfonate (tosyl) group, which is an excellent leaving group in subsequent nucleophilic substitution reactions.

The tosylation of (S)-3-hydroxytetrahydrofuran is typically achieved by reacting the alcohol with a tosylating agent in the presence of a base. A common tosylating agent is p-toluenesulfonyl chloride (TsCl). google.com The reaction is often carried out in an aprotic solvent such as toluene or dichloromethane. google.comrsc.org A variety of bases can be employed to neutralize the HCl generated during the reaction and to activate the alcohol. These include organic bases like N-methylmorpholine, 1-methylimidazole, and 4-dimethylaminopyridine (DMAP). google.comrsc.org

An alternative tosylating agent is p-toluenesulfonic anhydride (B1165640) (Ts2O). nesacs.org This reagent is sometimes preferred as it produces the p-toluenesulfonate anion as a byproduct, which is a weaker nucleophile than the chloride ion generated when using TsCl, thereby minimizing potential side reactions. nesacs.org When using p-toluenesulfonic anhydride, a strong, non-nucleophilic base such as sodium hydride is often used to first generate the alkoxide of the alcohol. nesacs.org The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF). nesacs.org

The choice of reagents and reaction conditions can be optimized to maximize the yield and purity of the final product, (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

| Tosylating Agent | Base | Solvent | Key Features | Ref. |

| p-Toluenesulfonyl chloride | N-Methylmorpholine, 1-Methylimidazole | Toluene | Common and effective method. | google.com |

| p-Toluenesulfonyl chloride | 4-Dimethylaminopyridine | Dichloromethane | DMAP acts as a catalyst. | rsc.org |

| p-Toluenesulfonic anhydride | Sodium Hydride | Tetrahydrofuran | Avoids the generation of nucleophilic chloride ions. | nesacs.org |

Improved Processes for Preparation

Recent advancements in the synthesis of this compound have focused on enhancing efficiency, yield, and scalability. These methods typically involve the tosylation of the corresponding chiral alcohol, (S)-tetrahydrofuran-3-ol, or its enantiomer.

An improved process involves the reaction of 3-tetrahydrofuran-ol with p-toluenesulfonyl chloride. This reaction is conducted in the presence of an inorganic base, such as alkali hydroxides, alkali metal carbonates, or alkali metal alkoxides. The choice of solvent is crucial for the reaction's success, with options including tetrahydrofuran, diethyl ether, toluene, and xylene. wipo.int

A specific example of an improved process details the preparation of the enantiomeric (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This process can be adapted for the synthesis of the (S)-enantiomer by starting with (S)-tetrahydrofuran-3-ol. The reaction involves treating (R)-tetrahydrofuran-3-ol with p-toluenesulfonyl chloride in toluene, utilizing N-methylmorpholine as a base and 1-methylimidazole as a catalyst. This method results in a high yield of the desired product. google.com

The following table summarizes the key aspects of this improved tosylation process.

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| (R)-tetrahydrofuran-3-ol | p-toluenesulfonyl chloride, N-methylmorpholine, 1-methylimidazole | Toluene | 15 to 20°C | (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | 100.24% (crude) |

Table 1: Improved Process for the Preparation of (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate.

Advanced and Catalytic Synthetic Approaches to Chiral Tetrahydrofurans (Contextual)

The synthesis of chiral tetrahydrofurans is a significant area of research due to their prevalence in biologically active molecules. Several advanced and catalytic approaches have been developed to afford these structures with high levels of stereocontrol.

Enantioselective Metal-Catalyzed Domino Reactions

Enantioselective metal-catalyzed domino reactions offer an efficient pathway to complex chiral molecules from simple starting materials in a single step. These reactions have been successfully applied to the synthesis of chiral tetrahydrofurans.

One notable example is the domino anti-Markovnikov-hydroboration/cyclization of oxygen-tethered 1,6-enynes. This reaction is promoted by a chiral cobalt catalyst generated in situ from Co(acac)₂ and a chiral biphosphine ligand. This methodology provides chiral tetrahydrofurans in good yields and with excellent enantioselectivities. chim.it

Another approach involves a zinc-catalyzed three-component domino reaction of isatins, α-hydroxy ketones, and malononitrile to produce chiral 3,3'-dihydrofuran spirooxindoles. This process utilizes a chiral bimetallic catalyst and proceeds through a Knoevenagel/Michael/cyclization sequence, affording highly functionalized products with high yields and enantioselectivities. chim.it

| Reaction Type | Catalyst System | Substrates | Product | Yield | Enantiomeric Excess (ee) |

| Domino hydroboration/cyclization | Co(acac)₂ / Chiral biphosphine ligand | Oxygen-tethered 1,6-enynes, pinacolborane | Chiral tetrahydrofurans | 47-87% | 92-99% |

| Domino Knoevenagel/Michael/cyclization | ZnEt₂ / Chiral triol ligand | Isatins, α-hydroxy ketones, malononitrile | Chiral 3,3'-dihydrofuran spirooxindoles | 82-99% | up to >99% |

Table 2: Examples of Enantioselective Metal-Catalyzed Domino Reactions for Chiral Tetrahydrofuran Synthesis.

Oxidative Cyclization Methodologies

Oxidative cyclization represents another powerful strategy for the stereoselective synthesis of tetrahydrofurans. These reactions typically involve the cyclization of an unsaturated alcohol, promoted by a metal catalyst and an oxidant.

Palladium-catalyzed oxidative cyclization of alkenols is a well-established method for constructing cyclic ethers. A recent development in this area involves a PdCl₂/1,4-benzoquinone catalyst system for the cyclization of trisubstituted olefins, which can proceed with high diastereoselectivity. nih.gov The diastereoselectivity is influenced by the presence of a hydrogen-bond acceptor in the substrate. nih.gov

Osmium-catalyzed oxidative cyclization of vicinal diols onto proximal olefins has been utilized in the synthesis of complex natural products containing 2,5-cis-substituted tetrahydrofuran rings. dntb.gov.ua The Mukaiyama oxidative cyclization, often mediated by a cobalt catalyst, is another highly diastereoselective method for producing trans-tetrahydrofuran units. scielo.br

| Catalyst System | Substrate Type | Key Features | Product Stereochemistry |

| PdCl₂ / 1,4-benzoquinone | Alkenols with trisubstituted olefins | High diastereoselectivity, influenced by hydrogen-bonding | Dependent on substrate and conditions |

| Osmium-based catalysts | Vicinal diols with proximal olefins | Effective for complex natural product synthesis | 2,5-cis-substituted tetrahydrofurans |

| Cobalt-based catalysts (Mukaiyama) | Unsaturated alcohols | Highly diastereoselective | trans-disubstituted tetrahydrofurans |

Table 3: Overview of Oxidative Cyclization Methodologies for Tetrahydrofuran Synthesis.

Electrophilic Cyclization in Tetrahydrofuran Synthesis

Electrophilic cyclization is a classical and widely used method for the synthesis of tetrahydrofurans. This approach generally involves the intramolecular attack of a hydroxyl group onto an electrophilically activated species.

A common strategy is the intramolecular SN2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or a sulfonate. nih.gov This method is fundamental to many synthetic routes for forming the tetrahydrofuran ring. nih.gov

The Prins cyclization is another important electrophilic cyclization method. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring, but under certain conditions, it can be adapted for tetrahydrofuran synthesis. nih.gov More recent methods have explored the use of various electrophiles to trigger cyclization. For instance, electrophilic bromination or fluorination of homoallylic alcohol O-Bn ethers can lead to a diastereoselective hydride transfer followed by intramolecular nucleophilic substitution to afford tetrahydrofurans. organic-chemistry.org

| Method | General Principle | Typical Electrophile/Leaving Group |

| Intramolecular SN2 Cyclization | Nucleophilic attack of a hydroxyl group | Halides (Br, I), Sulfonates (tosylates, mesylates) |

| Prins-type Cyclization | Acid-catalyzed reaction of a homoallylic alcohol | Aldehydes, Ketones |

| Halo-cyclization | Electrophilic halogenation of an unsaturated alcohol | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) |

Table 4: Common Electrophilic Cyclization Strategies for Tetrahydrofuran Synthesis.

Chemical Reactivity and Stereochemical Control of S Tetrahydrofuran 3 Yl 4 Methylbenzenesulfonate

Principles of Stereochemical Control in Transformations Utilizing the Compound

The defined (S)-configuration of (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (B104242) makes it a valuable chiral building block. Its primary application in organic synthesis is to construct more complex molecules with specific, predetermined three-dimensional structures. This is achieved by leveraging the principles of stereochemical control.

Substrate-controlled diastereoselectivity occurs when an existing chiral center in a molecule influences the stereochemical outcome of a new stereocenter being formed. nih.gov In transformations involving (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, after the initial substitution reaction, the fixed (S)-configuration of the tetrahydrofuran (B95107) ring can direct the approach of subsequent reagents. The steric bulk of the ring or its substituents can block one face of a reactive site elsewhere in the molecule, forcing a reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over another. While the initial substitution sets the stereochemistry at C3, the ring's conformation and substituents can subsequently control the formation of other chiral centers, a crucial strategy in the synthesis of complex natural products containing substituted tetrahydrofuran cores. nih.govnih.gov

Enantioselective transformations are reactions that produce a predominance of one enantiomer over the other. This compound is used as a chiral electrophile to transfer its specific stereochemical information to a product molecule. Since the starting material is enantiomerically pure, employing it in a reaction that proceeds with a known stereochemical outcome, such as an SN2 reaction, ensures the product is also enantiomerically enriched.

A prominent example of this is in the synthesis of Empagliflozin (B1684318), a medication used in the management of type 2 diabetes. google.comjustia.com In one of the key steps, a phenolic intermediate is coupled with this compound (or its R-enantiomer for the corresponding intermediate) via an SN2 reaction to form a crucial ether linkage. googleapis.comgoogle.com The reaction proceeds with complete inversion of configuration, ensuring that the (S)-configuration of the tosylate starting material is directly translated into the (S)-configuration of the resulting 3-oxytetrahydrofuranyl moiety in the final Empagliflozin molecule.

| Reactant 1 | Reactant 2 (Chiral Electrophile) | Key Conditions | Product | Stereochemical Outcome |

|---|---|---|---|---|

| (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | Base: Cesium Carbonate (Cs₂CO₃) Solvent: Dimethylformamide (DMF) | Empagliflozin | SN2 reaction with inversion, forming the (S)-ether linkage. |

This reaction highlights the power of using chiral tosylates like this compound. The predictable stereochemistry of the SN2 reaction allows chemists to forge complex bonds with high fidelity, which is essential in the synthesis of modern pharmaceuticals where specific stereoisomers are required for biological activity.

Application of Chiral Auxiliaries and Chiral Ligands in Related Asymmetric Synthesis

The stereocontrolled synthesis of substituted tetrahydrofurans is a critical challenge in organic chemistry, given that the tetrahydrofuran motif is a core structure in numerous natural products. nih.govcombichemistry.com Achieving high levels of stereoselectivity in these syntheses is often accomplished through the use of either chiral auxiliaries or chiral ligands in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgresearchgate.net In contrast, a chiral ligand coordinates to a metal center to form a chiral catalyst that repeatedly induces stereoselectivity in a substrate without being consumed. Both strategies are pivotal in constructing enantiomerically enriched molecules, including precursors to this compound.

Chiral Auxiliaries in Tetrahydrofuran Synthesis

Chiral auxiliaries guide the formation of new stereocenters by creating a diastereomeric intermediate that exhibits a strong facial bias for incoming reagents due to steric or electronic effects. wikipedia.org While direct application of an auxiliary to the tetrahydrofuran-3-ol core is less common, they are instrumental in setting the stereochemistry of acyclic precursors which are then cyclized.

One notable strategy involves the use of a chiral sulfoxide (B87167) auxiliary. In an asymmetric synthesis of 2,5-disubstituted tetrahydrofurans, a γ-hydroxyketone bearing a chiral sulfoxide auxiliary was used. The reduction of a lactol, generated in situ from this ketone, proceeded with diastereoselectivity to form the cis-disubstituted tetrahydrofuran. nih.gov The stereochemical control originates from the chiral sulfoxide directing the approach of the reducing agent. nih.gov

Evans' oxazolidinones are another class of widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions to create stereocenters in the carbon backbone of a molecule. wikipedia.orgresearchgate.net For instance, an acyclic precursor to a substituted tetrahydrofuran could be synthesized by first acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. A subsequent diastereoselective alkylation of the enolate derived from this imide would establish a key stereocenter. After the desired stereochemistry is set, the auxiliary can be cleaved and the resulting chiral carboxylic acid or alcohol can be advanced toward the target tetrahydrofuran structure through cyclization. researchgate.net Similarly, auxiliaries like pseudoephedrine and its analog pseudoephenamine are effective in controlling the stereoselectivity of alkylation reactions to generate enantiomerically enriched carboxylic acids, which can serve as precursors for chiral tetrahydrofuran rings. nih.gov

Chiral Ligands in Asymmetric Catalysis

The use of chiral ligands in transition-metal catalysis represents a powerful and atom-economical approach to asymmetric synthesis. researchgate.net This strategy has been successfully applied to the enantioselective construction of the tetrahydrofuran ring system.

A highly efficient method involves the nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones. rsc.org This reaction utilizes a P-chiral bisphosphine ligand, DI-BIDIME, complexed with nickel to construct functionalized chiral tetrahydrofuran rings. The process achieves excellent yields and stereoselectivity for a wide range of substrates. rsc.org The chiral ligand creates an asymmetric environment around the metal center, which dictates the facial selectivity of the cyclization process, leading to high enantiomeric excess. rsc.org

Detailed findings from the nickel-catalyzed cyclization highlight the effectiveness of the DI-BIDIME ligand.

Table 1: Nickel/DI-BIDIME Catalyzed Asymmetric Cyclization of O-Alkynones Data sourced from research on efficient nickel-catalyzed stereoselective cyclization. rsc.org

| Substrate (O-Alkynone) | Product (Chiral Tetrahydrofuran) | Yield (%) | E/Z Ratio | Enantiomeric Ratio (er) |

| Phenyl substituted | 2-benzylidene-5-phenyltetrahydrofuran | 95 | >99:1 | >99:1 |

| Naphthyl substituted | 2-(naphthalen-2-ylmethylene)-5-phenyltetrahydrofuran | 99 | >99:1 | >99:1 |

| Thienyl substituted | 5-phenyl-2-(thiophen-2-ylmethylene)tetrahydrofuran | 95 | >99:1 | 99:1 |

| Alkyl substituted (Cyclohexyl) | 2-(cyclohexylmethylene)-5-phenyltetrahydrofuran | 95 | >99:1 | >99:1 |

Palladium catalysis in conjunction with chiral ligands has also been employed for the asymmetric synthesis of tetrahydrofurans. For example, the Trost ligand DPPBA has been used in the palladium-catalyzed desymmetrization of meso-diols to generate highly substituted chiral tetrahydrofurans. nih.gov Another advanced approach is the use of a relay catalysis system combining an achiral rhodium catalyst with a chiral pyridine-oxazoline-ligated ruthenium catalyst. acs.org This dual-catalyst system facilitates the asymmetric coupling of cinnamyl chlorides with diazo esters, affording chiral tetrahydrofuran derivatives with two adjacent stereocenters with good enantioselectivity. acs.org

The selection between a chiral auxiliary and a chiral ligand strategy depends on various factors, including the specific target molecule, the desired scale of the reaction, and the availability of starting materials. Chiral auxiliaries are often reliable and well-established for a variety of transformations, while catalytic methods using chiral ligands are generally more atom-economical and suitable for large-scale synthesis. wikipedia.org Both methodologies provide essential tools for the stereocontrolled synthesis of complex molecules like the precursors to this compound.

Applications of S Tetrahydrofuran 3 Yl 4 Methylbenzenesulfonate in Organic Synthesis

As a Chiral Building Block for Complex Molecules

The defined stereochemistry of (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (B104242) makes it an invaluable starting material for the synthesis of complex chiral molecules, particularly active pharmaceutical ingredients (APIs). The tosylate group can be readily displaced by a variety of nucleophiles in a stereospecific manner, typically through an Sₙ2 mechanism, which results in the inversion of the stereocenter. This allows chemists to precisely control the three-dimensional architecture of the target molecule.

A prominent example of its application is in the synthesis of Empagliflozin (B1684318) , a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes. In several patented synthetic routes, a key step involves the coupling of a complex phenolic intermediate with the enantiomer, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. google.comjustia.com The reaction, typically carried out in the presence of a base such as cesium carbonate, involves the nucleophilic attack of the phenoxide on the C-3 position of the tetrahydrofuran (B95107) ring. google.com This proceeds with inversion of configuration, displacing the tosylate group and forming the crucial (S)-tetrahydrofuranyl ether linkage found in the final Empagliflozin molecule. google.comjustia.com This strategic use of the chiral tosylate ensures the correct stereochemistry at that position, which is essential for the drug's biological activity.

Synthesis of Chiral Tetrahydrofuran Ring Systems and Derivatives

The tetrahydrofuran motif is a common structural feature in many natural products and biologically active compounds. nih.gov (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate serves as a powerful tool for the synthesis and modification of these important heterocyclic systems.

The primary reactivity of this compound is centered on the tosylate group's ability to act as an efficient leaving group in nucleophilic substitution reactions. This allows for the stereoselective formation of a diverse range of 3-substituted tetrahydrofuran derivatives. By employing an Sₙ2 reaction pathway, the incoming nucleophile attacks the carbon atom bearing the tosylate group from the opposite face, leading to a predictable inversion of stereochemistry. For example, starting with the (S)-tosylate, reaction with a nucleophile will yield the corresponding (R)-substituted product.

This strategy is broadly applicable and enables the introduction of various functional groups, including azides, amines, thiols, and cyanides, providing access to a wide library of chiral tetrahydrofuran derivatives for further synthetic elaboration.

Interactive Table: Click on a nucleophile to see the resulting product structure.

Reaction with Azide (B81097) Ion (N₃⁻)

Product: (R)-3-azidotetrahydrofuran

Significance: Azides are versatile intermediates that can be reduced to amines or used in cycloaddition reactions.

Reaction with Cyanide Ion (CN⁻)

Product: (R)-tetrahydrofuran-3-carbonitrile

Significance: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction with an Alkoxide (RO⁻)

Product: (R)-3-alkoxytetrahydrofuran (an ether)

Significance: Forms ether linkages, as seen in the synthesis of Empagliflozin. justia.com

Reaction with Hydrazine (B178648) (N₂H₄)

Product: (R)-tetrahydrofuran-3-yl-hydrazine

Significance: Introduces a hydrazine moiety, a key component in various pharmaceuticals. google.com

While its primary documented use involves intermolecular reactions, the chemical properties of this compound make it a potential substrate for intramolecular cyclization reactions. If the tosylate is incorporated into a larger molecule containing a tethered nucleophile (e.g., a hydroxyl or amino group), an intramolecular Sₙ2 reaction could be triggered to form a new bicyclic ring system. Such strategies are common in organic synthesis for constructing complex polycyclic architectures. However, based on currently available literature, the predominant application of this specific building block is as an electrophile in intermolecular substitutions rather than in intramolecular ring-forming reactions. mdpi.com

In carbohydrate chemistry, the selective modification of hydroxyl groups is a fundamental challenge. The conversion of a hydroxyl group on a furanoside (a sugar with a five-membered THF-like ring) to a tosylate is a common strategy to activate that position for nucleophilic substitution. This process transforms the poorly-leaving hydroxyl group into an excellent tosylate leaving group. Once formed, the tosylated furanoside can undergo reactions with a wide range of nucleophiles, enabling the introduction of new functional groups with high stereocontrol, often with inversion of configuration. This method is crucial for the synthesis of modified sugars and nucleoside analogues, where precise control of stereochemistry is paramount for biological function.

Intermediate in Bioactive Compound and Pharmaceutical Agent Synthesis

Beyond its role in building complex carbon skeletons, this compound is a direct precursor to other valuable chiral intermediates.

A key application of this tosylate is in the synthesis of chiral hydrazine derivatives, which are important intermediates for various pharmaceuticals. Specifically, (S)-(tetrahydrofuran-3-yl)hydrazine is an essential component for building the fused pyrazole (B372694) ring in a class of 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being investigated as PDE9 inhibitors for the treatment of cognitive disorders. google.com

A patented process describes the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine starting from the opposite enantiomer, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. google.com In this Sₙ2 reaction, the (R)-tosylate is treated with a protected hydrazine, such as tri-tert-butyl hydrazine-1,1,2-tricarboxylate, in the presence of a base like cesium carbonate. The hydrazine nitrogen acts as the nucleophile, displacing the tosylate group and inverting the stereocenter to form the desired (S)-configured product. Subsequent deprotection steps yield the final (S)-(tetrahydrofuran-3-yl)hydrazine, ready for use in the synthesis of the target pharmaceutical agents. google.com

Intermediate in the Synthesis of Specific Drug Candidates (e.g., Empagliflozin Intermediates)

One of the most significant applications of this compound is in the synthesis of empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of empagliflozin involves the coupling of a complex glucopyranosyl-substituted benzene (B151609) derivative with a chiral tetrahydrofuran moiety.

In several patented synthetic routes, the (S)-tetrahydrofuran-3-yl group is introduced via nucleophilic substitution, where the tosylate group of this compound is displaced by a phenolic hydroxyl group on the aglycone core of the empagliflozin precursor. justia.comgoogle.comgoogleapis.compatsnap.com This key carbon-oxygen bond-forming reaction establishes the essential ether linkage present in the final drug molecule. The use of the (S)-enantiomer is crucial for the desired pharmacological activity of empagliflozin.

The reaction is typically carried out in the presence of a base, such as cesium carbonate, in a suitable solvent like dimethylformamide (DMF). googleapis.com The table below summarizes a representative reaction in the synthesis of an empagliflozin intermediate.

Table 1: Synthesis of Empagliflozin Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product |

| Phenolic Empagliflozin Precursor | This compound | Cesium Carbonate, DMF | Empagliflozin Intermediate |

Structural Motif in Complex Heterocyclic Scaffolds (e.g., Anthryl-Tetrahydrofuran Compounds, Triazole Derivatives)

The chiral tetrahydrofuran ring is a prevalent structural motif in a wide array of biologically active molecules. While direct evidence for the use of this compound in the synthesis of anthryl-tetrahydrofuran compounds is not extensively documented in readily available literature, its utility as a precursor for introducing the (S)-tetrahydrofuran-3-yl moiety makes it a plausible starting material for such syntheses. The tosylate group can be displaced by various nucleophiles, including those derived from anthracene, to construct the desired anthryl-tetrahydrofuran scaffold.

Similarly, in the realm of triazole derivatives, which are known for their broad spectrum of pharmacological activities including antifungal and anticancer properties, the incorporation of chiral fragments can significantly influence their biological efficacy. nih.gov The synthesis of such derivatives often involves the reaction of an azide with an alkyne in a "click" chemistry approach, or the alkylation of a triazole ring. This compound can serve as an electrophile in these reactions, allowing for the attachment of the chiral tetrahydrofuran ring to a triazole core. This strategic incorporation can lead to the development of novel triazole-based therapeutic agents with enhanced potency and selectivity. raco.catnih.govscilit.commdpi.commdpi.com

Role in the Synthesis of PDE9 Inhibitor Intermediates

Phosphodiesterase 9 (PDE9) inhibitors are a class of drugs investigated for the treatment of cognitive disorders. The synthesis of certain PDE9 inhibitors involves the construction of a fused pyrazole ring system. A key intermediate in the synthesis of these inhibitors is (S)-(tetrahydrofuran-3-yl)hydrazine.

This compound plays a critical role in the preparation of this hydrazine intermediate. In a patented process, the tosylate is displaced by a protected hydrazine derivative, such as tri-tert-butyl hydrazine-1,1,2-tricarboxylate, in the presence of a base like cesium carbonate. Subsequent deprotection steps then yield the desired (S)-(tetrahydrofuran-3-yl)hydrazine, which is then used to build the fused pyrazole ring of the PDE9 inhibitor.

Application in Antifungal Agent Synthesis

The tetrahydrofuran motif is a key component of several antifungal agents, including the sordarin (B1681957) family of natural products. nih.govnih.govresearchgate.net Sordarins exhibit potent and selective inhibition of fungal protein synthesis. nih.govnih.govresearchgate.net The synthesis of sordarin derivatives often involves the modification of the core structure to improve its antifungal activity and pharmacokinetic properties.

Research into the structure-activity relationships of sordarins has led to the synthesis of various analogues, including those with modified tetrahydrofuran rings. nih.gov While specific examples detailing the direct use of this compound in sordarin synthesis are not prevalent, its role as a versatile building block for introducing a chiral tetrahydrofuran moiety suggests its potential application in the synthesis of novel sordarin-based antifungal agents. nih.govnih.govresearchgate.net The ability to introduce a specific stereocenter is crucial for optimizing the interaction of the drug with its biological target.

Contribution to Natural Product Total Synthesis and Analogue Development

The structural complexity and significant biological activity of many natural products make them attractive targets for total synthesis. This compound and similar activated tetrahydrofuran derivatives are valuable tools for synthetic chemists in this endeavor.

Incorporation into Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are a large family of natural products known for their potent cytotoxic and antitumor activities. mdpi.comnih.govbeilstein-journals.orgnih.govresearchgate.net A characteristic structural feature of many acetogenins is the presence of one or more tetrahydrofuran rings within a long aliphatic chain. mdpi.comnih.govbeilstein-journals.orgnih.govresearchgate.net The stereochemistry of these THF rings is critical for their biological activity.

The total synthesis of Annonaceous acetogenins often relies on a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled together. Chiral tetrahydrofuran-containing building blocks are essential for this approach. While the literature on acetogenin (B2873293) synthesis describes the use of various chiral THF precursors, the underlying principle often involves the use of a good leaving group, such as a tosylate, to facilitate the coupling reactions. mdpi.com Therefore, this compound represents a valuable synthon for the construction of the tetrahydrofuran core of these complex natural products and their analogues. mdpi.comnih.govbeilstein-journals.orgnih.govresearchgate.net

Synthesis of Muscarine (B1676868) Derivatives

Muscarine is a natural alkaloid found in certain mushrooms and is known for its activity at muscarinic acetylcholine (B1216132) receptors. The synthesis of muscarine and its derivatives has been a subject of interest in medicinal chemistry for the development of selective muscarinic agonists and antagonists. scilit.comclockss.orgresearchgate.netnih.gov

The core of the muscarine structure is a substituted tetrahydrofuran ring. Synthetic strategies towards muscarine derivatives often involve the stereoselective construction of this ring system. The use of chiral precursors is essential to obtain the desired enantiomer with the correct biological activity. Tosylated tetrahydrofuran derivatives are key intermediates in some of these synthetic routes. clockss.orgnih.gov For instance, a tosylate can be displaced by an amine to introduce the nitrogen-containing side chain characteristic of muscarine. clockss.org Although not always explicitly starting from this compound, the synthetic logic highlights the importance of such activated chiral tetrahydrofuran building blocks in the synthesis of muscarine analogues. scilit.comclockss.orgresearchgate.netnih.gov

Analytical and Derivatization Applications (Conceptual Link through Tosylates)nih.gov

While this compound is predominantly recognized as a chiral intermediate in multi-step organic syntheses, the chemical transformation that produces it from its corresponding alcohol serves as a direct conceptual link to derivatization techniques employed in analytical chemistry. Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, thereby making it more suitable for separation and detection by a specific analytical method. The conversion of the polar alcohol, (S)-tetrahydrofuran-3-ol, into its tosylate ester is a prime example of such a modification, enhancing its suitability for chromatographic analysis.

The tosylation reaction, typically conducted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270), replaces the active hydrogen of the hydroxyl group. georganics.sklibretexts.org This conversion is not merely a synthetic step but a functional alteration with significant analytical implications. A crucial aspect of this transformation is the retention of the original stereochemistry at the chiral center, as the carbon-oxygen bond of the alcohol is not broken during the reaction. masterorganicchemistry.comsvkm-iop.ac.in This preservation of stereochemical integrity is paramount for the accurate analysis of enantiopure compounds.

The table below illustrates the conceptual changes in properties when an alcohol like (S)-tetrahydrofuran-3-ol is converted to its tosylate derivative.

| Property | Parent Alcohol ((S)-Tetrahydrofuran-3-ol) | Tosylate Derivative (this compound) | Analytical Implication |

|---|---|---|---|

| Polarity | High (due to -OH group) | Reduced (ester functionality) | Improves interaction with non-polar stationary phases in chromatography. |

| Volatility | Low (due to hydrogen bonding) | Increased | Enhances suitability for Gas Chromatography (GC) analysis. |

| Thermal Stability | Moderate; can dehydrate at high temperatures | High | Prevents degradation in a hot GC injection port. |

| UV Absorbance | Negligible | Strong (due to aromatic tosyl group) | Enables sensitive detection in High-Performance Liquid Chromatography (HPLC) with a UV detector. |

| Stereochemistry | Retained during reaction | Identical to parent alcohol | Allows for accurate chiral separation and analysis without racemization. masterorganicchemistry.com |

Applications in Gas Chromatography (GC)

Direct analysis of polar, low-volatility compounds such as alcohols by GC can be challenging, often resulting in poor peak shapes (tailing) and potential thermal degradation within the instrument's heated inlet. Derivatization to a more volatile and thermally stable form is a common strategy to overcome these limitations. The conversion of (S)-tetrahydrofuran-3-ol to its tosylate derivative makes it significantly more "GC-amenable." By masking the polar hydroxyl group, the resulting tosylate exhibits increased volatility and stability, leading to sharper, more symmetrical peaks and improved quantification.

While silylation and acylation are more common derivatization techniques for GC analysis, tosylation achieves the same fundamental goal of modifying the analyte for improved chromatographic performance.

| Derivatization Method | Reagent Example | Target Functional Group | Primary Analytical Benefit for GC |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH | Increases volatility and thermal stability. |

| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | -OH, -NH2 | Increases volatility; introduces electron-capturing groups for ECD detection. |

| Tosylation (Conceptual) | p-Toluenesulfonyl Chloride (TsCl) | -OH | Increases volatility and thermal stability by masking the polar hydroxyl group. nih.gov |

Applications in High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is often employed not to increase volatility, but to enhance detectability. Many simple alcohols and ethers lack a chromophore, making them effectively invisible to UV-Vis detectors, one of the most common detectors in HPLC. The tosyl group contains an aromatic ring, which acts as a strong chromophore. By converting (S)-tetrahydrofuran-3-ol into its tosylate, the molecule can be readily detected with high sensitivity using a UV detector.

Furthermore, the derivatization to a stable tosylate is advantageous for chiral separations. The direct resolution of chiral tosylates, such as glycidyl (B131873) tosylate, has been successfully demonstrated on chiral stationary phases (CSPs) like cellulose (B213188) carbamate (B1207046) columns. chromatographyonline.com This allows for the determination of enantiomeric purity of the original alcohol after its conversion to the more easily analyzable tosylate form. Research has also shown that tosylates can be detected with exceptional sensitivity (down to picogram levels) using HPLC coupled with electrochemical detection (HPLC-ECD), providing another avenue for trace-level analysis. nih.gov A study utilizing p-toluenesulfonyl isocyanate as a derivatizing agent for hydroxyl compounds demonstrated a significant improvement in sensitivity for detection by mass spectrometry, further underscoring the utility of the tosyl moiety in enhancing analytical signals.

The following table summarizes the research findings related to the analytical applications of tosylates.

| Analytical Technique | Purpose of Derivatization | Key Benefit | Relevant Finding |

|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility and thermal stability | Improved peak shape, prevents on-column degradation | Conceptually similar to standard GC derivatization methods that mask polar -OH groups. nih.gov |

| HPLC-UV | Introduce a UV-active chromophore | Enables sensitive detection of otherwise non-absorbing analytes | The aromatic ring of the tosyl group allows for strong UV absorbance. |

| Chiral HPLC | Create a stable derivative for chiral resolution | Allows for accurate determination of enantiomeric purity | Chiral tosylates can be directly resolved on polysaccharide-based chiral stationary phases. chromatographyonline.com |

| HPLC-ECD | Enable electrochemical detection | Achieves very low limits of detection (pg levels) | Tosylates can be analyzed with high sensitivity using a boron-doped diamond electrode. nih.gov |

| HPLC-MS | Improve ionization efficiency | Enhances signal intensity and lowers detection limits | Derivatization with a tosyl-containing reagent can introduce an easily ionizable moiety. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

Future research will undoubtedly focus on developing new synthetic pathways to (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (B104242) and its precursor, (S)-tetrahydrofuran-3-ol, that are more efficient and adhere to the principles of green chemistry. A primary goal is to maximize atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. jocpr.comjk-sci.com

Current research in the stereoselective synthesis of tetrahydrofurans provides a roadmap for these future endeavors. nih.gov Key areas of exploration include:

Catalytic Asymmetric Synthesis : Moving away from stoichiometric chiral sources, the development of catalytic enantioselective methods for producing the chiral tetrahydrofuran (B95107) core is a major objective. This includes asymmetric cyclization reactions, such as intramolecular etherification or cycloadditions, mediated by novel chiral catalysts. researchgate.netrsc.org For instance, the use of chiral transition metal catalysts in intramolecular allylic alkylation has shown promise in creating substituted tetrahydrofurans with high diastereoselectivity. nih.gov

Bio-catalysis : The use of enzymes to perform key transformations offers high selectivity under mild conditions. Future research could explore enzymatic kinetic resolutions of racemic 3-hydroxytetrahydrofuran (B147095) or the asymmetric reduction of 3-oxotetrahydrofuran to directly yield the (S)-enantiomer with high enantiomeric excess. medchemexpress.com

Renewable Feedstocks : A significant leap in sustainability would be the development of synthetic routes that utilize abundant, renewable biomass as a starting material. For example, methods for the selective dehydration of pentoses, such as L-arabinose (a waste product from the sugar beet industry), to form chiral tetrahydrofurans are being investigated and could be adapted for the synthesis of (S)-tetrahydrofuran-3-ol. nih.gov

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Cyclization | High enantioselectivity, reduced waste | Development of novel chiral ligands and metal catalysts |

| Enzymatic Resolutions/Reductions | High specificity, mild reaction conditions | Enzyme screening and engineering for substrate compatibility |

| Conversion of Biomass | Use of renewable feedstocks, improved sustainability | Efficient and selective conversion of pentoses and other carbohydrates |

Exploration of New Reactivity Modes and Catalytic Transformations

The tosylate group in (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a versatile leaving group, typically exploited in S_N2 reactions. However, future research is expected to uncover and harness new modes of reactivity, expanding its synthetic utility.

Potential areas of investigation include:

Transition-Metal Catalyzed Cross-Coupling Reactions : Exploring the participation of the C-O bond of the tosylate in cross-coupling reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. While challenging, the development of suitable nickel or palladium catalyst systems could enable the direct coupling of the tetrahydrofuran ring with a variety of partners.

Catalytic Asymmetric C-H Functionalization : A frontier in organic synthesis is the direct functionalization of C-H bonds. Research could target the development of catalysts that can selectively activate and functionalize the C-H bonds of the tetrahydrofuran ring, guided by the existing stereocenter. researchgate.net This would allow for the late-stage modification of the scaffold, providing rapid access to a library of complex derivatives.

Ring-Opening and Rearrangement Reactions : Investigating novel catalytic systems that can induce selective ring-opening or rearrangement of the tetrahydrofuran moiety could lead to the synthesis of other valuable chiral scaffolds. For example, Lewis acid-mediated rearrangements could potentially yield chiral cyclopentane (B165970) or cyclohexane (B81311) derivatives.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of continuous flow chemistry represents a significant opportunity to improve the synthesis of this compound in terms of safety, efficiency, and scalability. rsc.orgacs.org Flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. durham.ac.uk

Future research in this area will likely focus on:

Telescoped Synthesis : Developing multi-step, continuous flow processes where intermediates are not isolated can significantly reduce reaction times, solvent use, and waste generation. uc.pt A telescoped synthesis of this compound could start from a simple precursor and proceed through several transformations in a single, uninterrupted flow sequence.

Immobilized Reagents and Catalysts : The use of solid-supported reagents and catalysts in packed-bed reactors simplifies purification, as the excess reagents and by-products are easily separated from the product stream. This approach is particularly attractive for the tosylation step, where an immobilized base or tosylating agent could be employed.

Green Solvents : The pharmaceutical industry is increasingly moving towards the use of more environmentally benign solvents. nih.govmdpi.com Future synthetic routes for this compound will likely be optimized to use green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a lower environmental impact. nih.govjddhs.com

| Technology | Application to Synthesis | Potential Benefits |

| Continuous Flow Reactors | Multi-step telescoped synthesis | Improved safety, higher throughput, better process control |

| Immobilized Reagents | Packed-bed reactors for tosylation or purification | Simplified workup, catalyst/reagent recycling |

| Green Solvents | Replacement of traditional organic solvents | Reduced environmental impact, improved process sustainability |

Computational Chemistry Approaches for Reaction Mechanism Elucidation and Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of this compound, computational approaches can provide deep insights into reaction mechanisms and guide the development of new synthetic methods.

Emerging research avenues include:

DFT Studies of Reaction Mechanisms : Density Functional Theory (DFT) calculations can be used to model the transition states of key reactions, such as the nucleophilic substitution at the C3 position. researchgate.netsciforum.netmdpi.comsciforum.net Such studies can elucidate the factors that control the stereoselectivity and reactivity, providing a rational basis for optimizing reaction conditions and catalyst design. researchgate.netresearchgate.netrsc.org

Predictive Modeling of Stereoselectivity : Machine learning algorithms are being developed to predict the stereochemical outcome of asymmetric reactions with high accuracy. arxiv.org By training these models on large datasets of stereoselective reactions, it may become possible to predict the optimal chiral catalyst or reaction conditions for the synthesis of this compound and its derivatives without the need for extensive experimental screening. rsc.org

In Silico Ligand Design : For catalytic reactions, computational methods can be used to design and screen new chiral ligands in silico. By modeling the interaction between the ligand, metal center, and substrate, researchers can identify promising ligand structures that are likely to afford high levels of stereocontrol, thereby accelerating the discovery of new and more effective catalysts.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, and how do they influence experimental design?

- Answer: The compound has a molecular formula of C₁₁H₁₄O₄S , molecular weight 242.29 g/mol , and CAS numbers 13694-84-3 (S-isomer) and 219823-47-9 (R-isomer) . Its low solubility (0.7 g/L at 25°C) and density (~1.30 g/cm³) necessitate careful solvent selection (e.g., ethanol, DMSO) for reactions and crystallization . Computational tools like ACD/Labs can predict properties, but experimental validation is critical due to discrepancies between calculated and observed values .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Answer: X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard for determining absolute configuration . For example, in , the enantiomer ent-51 was resolved via chiral HPLC (tR = 21.7 min, 99.3% purity) and confirmed by optical rotation (α = -34.4°) . Polarimetry and chiral stationary-phase chromatography are complementary methods .

Q. What synthetic routes are commonly used to prepare this compound, and how can yields be optimized?

- Answer: A typical procedure involves sulfonylation of (S)-tetrahydrofuran-3-ol with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. highlights refluxing with HCl/ethanol for deprotection, achieving 63% yield after recrystallization . Optimization includes controlling reaction temperature (<0°C to minimize racemization) and using molecular sieves to scavenge water .

Advanced Research Questions

Q. How does this compound function as a chiral building block in pharmaceutical intermediates?

- Answer: The compound is a key intermediate in synthesizing empagliflozin (an SGLT2 inhibitor) and posaconazole (an antifungal). Its tosyl group acts as a leaving group, enabling nucleophilic substitution. For example, describes its use in forming Posaconazole Impurity 48 (C₂₁H₂₁F₂N₃O₄S) via coupling with triazole derivatives . Stereochemical retention during substitution is critical, requiring inert conditions (argon atmosphere) and low temperatures (-20°C storage) .

Q. What analytical strategies resolve data contradictions between computational predictions and experimental results for this compound?

- Answer: Discrepancies in solubility or stability can arise from force field limitations in software like ACD/Labs. Cross-validation using techniques like NMR crystallography (combining solid-state NMR and X-ray data) or dynamic light scattering (for aggregation studies) is recommended. For example, flags calculated solubility (0.7 g/L) but advises experimental titration in buffered systems .

Q. How can racemization be minimized during multi-step syntheses involving this compound?

- Answer: Racemization occurs via sulfonate group hydrolysis under acidic/basic conditions. Strategies include:

- Using aprotic solvents (e.g., THF, DMF) .

- Adding radical scavengers (e.g., BHT) to suppress oxidative pathways .

- Monitoring optical rotation at each step to detect early enantiomeric drift .

Q. What role does this compound play in the development of LpxC inhibitors, and how is its efficacy validated?

- Answer: details its use in synthesizing ent-51 , a C-furanosidic LpxC inhibitor targeting Gram-negative bacteria. Efficacy is validated via:

- Molecular docking (AutoDock Vina) to assess binding affinity to LpxC active sites.

- MIC assays against E. coli and P. aeruginosa .

- In vitro ADMET profiling to ensure metabolic stability .

Methodological Challenges

Q. What techniques are recommended for detecting and characterizing trace impurities in this compound batches?

- Answer:

- LC-MS/MS with a C18 column (e.g., Agilent ZORBAX) to identify sulfonic acid byproducts .

- HPLC-UV at 254 nm for quantifying unreacted 4-methylbenzenesulfonyl chloride (limit: <0.1% per ICH Q3A guidelines) .

- FT-IR to detect residual solvents (e.g., dichloromethane) .

Q. How can computational tools enhance the design of derivatives based on this compound?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.